molecular formula C8H10N2O3 B120398 (3,5-Dimethyl-4-nitropyridin-2-yl)methanol CAS No. 149082-03-1

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol

Cat. No.: B120398
CAS No.: 149082-03-1
M. Wt: 182.18 g/mol
InChI Key: KBCDOXSSYLFMHH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol is unique due to the presence of both the nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

(3,5-dimethyl-4-nitropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-9-7(4-11)6(2)8(5)10(12)13/h3,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCDOXSSYLFMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398774
Record name (3,5-Dimethyl-4-nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149082-03-1
Record name 3,5-Dimethyl-4-nitro-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149082-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethyl-4-nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

151.3 gms (1.4833 mole) of acetic anhydride was added at 45-50° C. to a mixture of 90.0 gm (o.4595 moles) of 4-nitro-2,3,5-trimethylpyridine-N-oxide of formula-IV and 45.0 gms of acetic acid and heated to 85° C. and maintained at the temperature at 85-90° C. for 4 hrs. 75 ml of methanol was added to the reaction mixture at room temperature and distilled off acetic acid and methanol at temperature of 60-65° C. under vacuum to get an oil. 40% Sodium hydroxide solution (240 g) was added to the cooled oil at 0-5°°C. and stirred for 4 hrs. The crude product was obtained by extraction of the reaction mass with methylene chloride and distillation of the solvent. Pure 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine of formula-II was obtained by re-crystallization of the crude material in toluene.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
151.3 g
Type
reactant
Reaction Step Two
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90 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
240 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3,5-Dimethyl-4-nitropyridine-N-Oxide-dimethyl sulfate adduct (VI) (220 gm, 0.75 mole) was dissolved in methanol (1.0 ltr) and the solution heated to reflux. A solution of ammonium persulfate (140 gm) in water (200 ml) was added dropwise over 4 hours after which reflux was continued for 4 hours. Methanol was distilled off under reduced pressure and the residue was basified to pH 10 by addition of caustic lye (105 ml). The mixture was extracted with dichloromethane (2×400 ml). The dichloromethane layer was dried over sodium sulfate and filtered. The product was used as its solution in dichloromethane for the next reaction.
Name
3,5-Dimethyl-4-nitropyridine-N-Oxide dimethyl sulfate
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ammonium persulfate
Quantity
140 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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